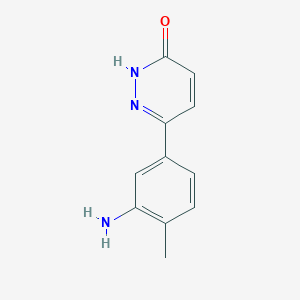
6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one" is a derivative of pyridazinone, a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Pyridazinones are known for their potential as antibacterial agents, cardiovascular drugs, and platelet aggregation inhibitors .
Synthesis Analysis
The synthesis of pyridazinone derivatives can be achieved through various methods. A green paired electrochemical synthesis approach has been used to create 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which are structurally related to pyridazinones . Another method involves a two-step synthesis starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, leading to 4,6-disubstituted pyridazin-3(2H)-ones . Additionally, a general route has been established for synthesizing novel pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds . These methods highlight the versatility and adaptability of synthetic routes for creating pyridazinone derivatives.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, LC-MS, and X-ray crystallography . Density functional theory (DFT) calculations can also be employed to understand the electronic properties and reactivity of these compounds, as demonstrated in the study of a chloro-substituted triazolopyridazine derivative .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo a range of chemical reactions. For instance, 6-acetyl-3-oxopyridazine derivatives can react with DMF-DMA to afford enaminone derivatives, which can further react with aminoazoles to yield azolopyrimidine derivatives . The reactivity of these compounds allows for the synthesis of a diverse array of heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, polarity, and chirality, can be crucial for their application in pharmaceuticals. For example, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for the cardiotonic agent levosimendan, has been achieved using chiral stationary phases in chromatography . Understanding these properties is essential for the development of effective and safe pharmaceutical agents.
科学的研究の応用
Novel Synthesis Techniques and Derivatives
6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, as a variant of pyridazinone derivatives, has been a focus in chemical synthesis. Studies have explored novel pathways to synthesize diverse derivatives of pyridazinones, demonstrating the versatility of these compounds in creating a range of chemical entities. For instance, 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized through condensation processes, and their antimicrobial activities were explored, although they showed minimal effects (Alonazy et al., 2009). Similarly, a new class of pyridazin-3-one derivatives was synthesized, revealing the potential for creating complex structures with significant yields (Ibrahim & Behbehani, 2014).
Cardiovascular Applications
The pyridazinone moiety, closely related to 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, is integral in developing cardio-active agents. Compounds like imazodan, pimobendan, and levosimendan are notable examples, indicating the potential therapeutic applications of these derivatives in cardiovascular health (Imran & Abida, 2016).
Chiral Separation and Pharmaceutical Preparation
The enantiomers of 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a compound structurally related to 6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one, have been efficiently separated using chiral stationary phases. This separation is crucial for preparing cardiotonic agents like levosimendan, highlighting the importance of these compounds in pharmaceutical manufacturing (Cheng et al., 2019).
Biological Applications and Research
Anticonvulsant Properties
Pyridazinone derivatives have been synthesized and tested for their anticonvulsant activities. For example, 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives demonstrated significant anticonvulsant activity, indicating the potential of these compounds in treating neurological conditions (Samanta et al., 2011).
Herbicidal Activities
Pyridazinone derivatives have also been explored for their herbicidal properties. For instance, 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed promising herbicidal activities against dicotyledonous plants, indicating their potential application in agriculture (Xu et al., 2008).
Anticancer, Antiangiogenic, and Antioxidant Activities
Pyridazinone derivatives have been synthesized and evaluated for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. For example, 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives were studied, with some showing inhibitory effects on human cancer cell lines and potential as antiangiogenic and antioxidant agents (Kamble et al., 2015).
特性
IUPAC Name |
3-(3-amino-4-methylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-2-3-8(6-9(7)12)10-4-5-11(15)14-13-10/h2-6H,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBUYOBIMYNSFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649482 |
Source


|
| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-amino-4-methylphenyl)pyridazin-3(2H)-one | |
CAS RN |
1030563-11-1 |
Source


|
| Record name | 6-(3-Amino-4-methylphenyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

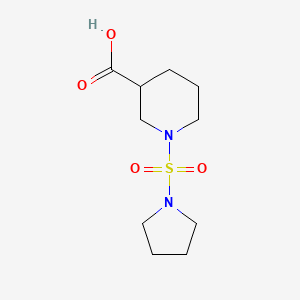
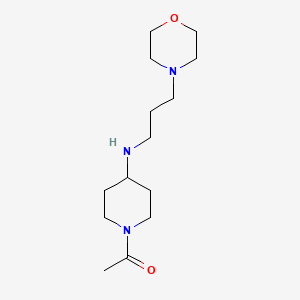
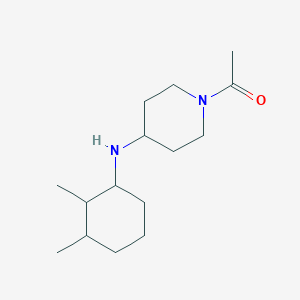
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)




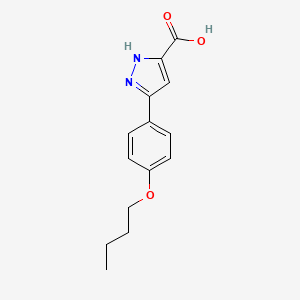
![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)
![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)
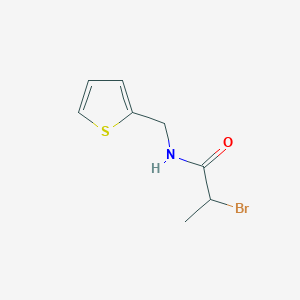
![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)
